Cas no 2172123-36-1 (1-{bicyclo2.2.1heptan-2-yl}-2-(morpholine-4-sulfonyl)ethan-1-amine)

1-{bicyclo2.2.1heptan-2-yl}-2-(morpholine-4-sulfonyl)ethan-1-amine structure
2172123-36-1 structure
商品名:1-{bicyclo2.2.1heptan-2-yl}-2-(morpholine-4-sulfonyl)ethan-1-amine
CAS番号:2172123-36-1
MF:C13H24N2O3S
メガワット:288.406262397766
CID:6355057
PubChem ID:165848322

1-{bicyclo2.2.1heptan-2-yl}-2-(morpholine-4-sulfonyl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-{bicyclo2.2.1heptan-2-yl}-2-(morpholine-4-sulfonyl)ethan-1-amine
    • EN300-1283827
    • 2172123-36-1
    • 1-{bicyclo[2.2.1]heptan-2-yl}-2-(morpholine-4-sulfonyl)ethan-1-amine
    • インチ: 1S/C13H24N2O3S/c14-13(12-8-10-1-2-11(12)7-10)9-19(16,17)15-3-5-18-6-4-15/h10-13H,1-9,14H2
    • InChIKey: WLWOEEJTGQKXBV-UHFFFAOYSA-N
    • ほほえんだ: S(CC(C1CC2CCC1C2)N)(N1CCOCC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 288.15076381g/mol
  • どういたいしつりょう: 288.15076381g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 414
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 4
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 81Ų

1-{bicyclo2.2.1heptan-2-yl}-2-(morpholine-4-sulfonyl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1283827-2.5g
1-{bicyclo[2.2.1]heptan-2-yl}-2-(morpholine-4-sulfonyl)ethan-1-amine
2172123-36-1
2.5g
$2379.0 2023-05-27
Enamine
EN300-1283827-0.05g
1-{bicyclo[2.2.1]heptan-2-yl}-2-(morpholine-4-sulfonyl)ethan-1-amine
2172123-36-1
0.05g
$1020.0 2023-05-27
Enamine
EN300-1283827-1.0g
1-{bicyclo[2.2.1]heptan-2-yl}-2-(morpholine-4-sulfonyl)ethan-1-amine
2172123-36-1
1g
$1214.0 2023-05-27
Enamine
EN300-1283827-2500mg
1-{bicyclo[2.2.1]heptan-2-yl}-2-(morpholine-4-sulfonyl)ethan-1-amine
2172123-36-1
2500mg
$2071.0 2023-10-01
Enamine
EN300-1283827-500mg
1-{bicyclo[2.2.1]heptan-2-yl}-2-(morpholine-4-sulfonyl)ethan-1-amine
2172123-36-1
500mg
$1014.0 2023-10-01
Enamine
EN300-1283827-5000mg
1-{bicyclo[2.2.1]heptan-2-yl}-2-(morpholine-4-sulfonyl)ethan-1-amine
2172123-36-1
5000mg
$3065.0 2023-10-01
Enamine
EN300-1283827-0.25g
1-{bicyclo[2.2.1]heptan-2-yl}-2-(morpholine-4-sulfonyl)ethan-1-amine
2172123-36-1
0.25g
$1117.0 2023-05-27
Enamine
EN300-1283827-0.1g
1-{bicyclo[2.2.1]heptan-2-yl}-2-(morpholine-4-sulfonyl)ethan-1-amine
2172123-36-1
0.1g
$1068.0 2023-05-27
Enamine
EN300-1283827-0.5g
1-{bicyclo[2.2.1]heptan-2-yl}-2-(morpholine-4-sulfonyl)ethan-1-amine
2172123-36-1
0.5g
$1165.0 2023-05-27
Enamine
EN300-1283827-10000mg
1-{bicyclo[2.2.1]heptan-2-yl}-2-(morpholine-4-sulfonyl)ethan-1-amine
2172123-36-1
10000mg
$4545.0 2023-10-01

1-{bicyclo2.2.1heptan-2-yl}-2-(morpholine-4-sulfonyl)ethan-1-amine 関連文献

1-{bicyclo2.2.1heptan-2-yl}-2-(morpholine-4-sulfonyl)ethan-1-amineに関する追加情報

Comprehensive Overview of 1-{bicyclo[2.2.1]heptan-2-yl}-2-(morpholine-4-sulfonyl)ethan-1-amine (CAS No. 2172123-36-1)

The compound 1-{bicyclo[2.2.1]heptan-2-yl}-2-(morpholine-4-sulfonyl)ethan-1-amine (CAS No. 2172123-36-1) is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and chemical research. Its unique structural features, including the bicyclo[2.2.1]heptane (norbornane) scaffold and the morpholine-4-sulfonyl moiety, make it a promising candidate for various applications, particularly in drug discovery and medicinal chemistry. Researchers are increasingly exploring its potential as a building block for novel therapeutics, especially in the context of central nervous system (CNS) disorders and enzyme inhibition.

One of the key reasons for the growing interest in 1-{bicyclo[2.2.1]heptan-2-yl}-2-(morpholine-4-sulfonyl)ethan-1-amine is its structural similarity to other bioactive compounds. The norbornane core is known for its rigidity and ability to enhance binding affinity to biological targets, while the morpholine sulfonamide group contributes to solubility and pharmacokinetic properties. This combination makes the compound a valuable tool for addressing challenges in drug delivery and target selectivity, which are hot topics in modern pharmacology.

In recent years, the scientific community has focused on optimizing sulfonamide-based compounds for their therapeutic potential. The morpholine-4-sulfonyl group in this compound is particularly noteworthy due to its role in modulating enzyme activity and receptor interactions. For instance, sulfonamides are frequently investigated for their applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's, where enzyme inhibitors play a critical role. This aligns with current trends in precision medicine and personalized therapy, which dominate discussions in biomedical research.

From a synthetic chemistry perspective, 1-{bicyclo[2.2.1]heptan-2-yl}-2-(morpholine-4-sulfonyl)ethan-1-amine presents intriguing challenges and opportunities. The bicyclic framework requires sophisticated stereochemical control during synthesis, making it a subject of interest for asymmetric catalysis and green chemistry initiatives. Researchers are also exploring its derivatives for catalysis and material science applications, further expanding its utility beyond pharmaceuticals.

The compound's CAS No. 2172123-36-1 is frequently searched in academic and industrial databases, reflecting its relevance in high-throughput screening and lead optimization programs. Its potential as a bioisostere for other pharmacophores has also been highlighted in recent publications, making it a versatile scaffold for drug design. Additionally, the rise of computational chemistry and AI-driven drug discovery has accelerated the exploration of such compounds, as in silico models can predict their interactions with biological targets more efficiently.

In conclusion, 1-{bicyclo[2.2.1]heptan-2-yl}-2-(morpholine-4-sulfonyl)ethan-1-amine represents a compelling case study in the intersection of organic synthesis, medicinal chemistry, and biotechnology. Its structural complexity and functional versatility position it as a key player in addressing unmet medical needs and advancing sustainable chemistry practices. As research continues to unfold, this compound is likely to remain at the forefront of innovation in life sciences and chemical engineering.

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